molecular formula C13H8BrClN2 B378140 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 452967-47-4

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B378140
CAS No.: 452967-47-4
M. Wt: 307.57g/mol
InChI Key: QPOUCVLXACDKEZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a high-value chemical intermediate designed for advanced research and development. Its molecular structure incorporates the privileged imidazo[1,2-a]pyridine scaffold , a core motif frequently found in compounds with a broad spectrum of biological activities . The presence of a bromine atom at the 6-position provides a reactive handle for further structural diversification via modern palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, allowing researchers to efficiently explore structure-activity relationships (SAR) . The 4-chlorophenyl substituent at the 2-position is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. This combination of features makes this compound particularly valuable in medicinal chemistry for the synthesis of novel bioactive molecules targeting various diseases . Research into closely related imidazo[1,2-a]pyridine derivatives has demonstrated their potential in therapeutic areas including as antiviral, antibacterial, and anticancer agents , as well as in the development of central nervous system (CNS) active drugs . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOUCVLXACDKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Cyclocondensation

A modern approach adapts the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines reported by Vieira et al.. By reacting 2-amino-5-bromopyridine with 2-bromo-4'-chloroacetophenone under ultrasonic irradiation (40 kHz, 60°C), the imidazo ring forms in 15–30 minutes. The reaction employs PEG-400 as a green solvent and CuSO₄/KI as a catalytic system, achieving yields up to 85–90% .

Mechanistic Insights :

  • The amino group of 2-amino-5-bromopyridine nucleophilically attacks the carbonyl carbon of 2-bromo-4'-chloroacetophenone.

  • Subsequent cyclization eliminates HBr, forming the imidazo[1,2-a]pyridine scaffold with inherent bromine (C6) and 4-chlorophenyl (C2) groups.

Optimization Data :

ParameterOptimal ConditionYield Impact
SolventPEG-40090% vs. 54% (EtOH)
CatalystCuSO₄/KI (1:2 mol%)85% vs. 40% (no catalyst)
Temperature60°C90% vs. 70% (25°C)

This method reduces reaction times from hours to minutes and avoids toxic solvents, aligning with green chemistry principles.

Sequential Functionalization of the Imidazo Core

Bromination Followed by Suzuki Coupling

An alternative route involves synthesizing 2-phenylimidazo[1,2-a]pyridine first, followed by regioselective bromination at C6. However, direct bromination of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine using NBS (N-bromosuccinimide) in DMF yields <30% due to competing side reactions.

Superior Approach :

  • Core Synthesis : Prepare 6-bromoimidazo[1,2-a]pyridine via the method in CN103788092A, reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution at 50°C for 5 hours (yield: 72%).

  • C2 Arylation : Perform Suzuki-Miyaura coupling using 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1) at 80°C.

Yield Comparison :

StepConditionsYield
Brominated Core50°C, 5 h (EtOH/NaHCO₃)72%
Suzuki Coupling80°C, 12 h (Pd catalyst)68%

While feasible, this two-step method accumulates yield losses (~49% overall), making the one-pot ultrasound method preferable for scalability.

Solvent and Base Effects on Reaction Efficiency

Data from CN103788092A highlights critical solvent and base dependencies:

Solvent Screening :

SolventBaseTime (h)Yield (%)Purity (%)
EthanolNaHCO₃572.098.5
MethanolNaOH1235.295.2
WaterNone2033.489.7

Ethanol with NaHCO₃ emerges as optimal, stabilizing intermediates and minimizing side reactions. Water, despite being green, drastically reduces yield due to poor solubility.

Base Selection :

  • NaHCO₃ : Mild base prevents decomposition of acid-sensitive intermediates.

  • NaOH : Strongly basic conditions promote hydrolysis of the imidazo ring, explaining lower yields.

Industrial vs. Laboratory-Scale Considerations

Industrial Feasibility of Ultrasound Method

  • Energy Efficiency : Ultrasound reduces reaction time from 24 hours to 30 minutes, cutting energy costs by ~70%.

  • Solvent Recovery : PEG-400’s high boiling point (285°C) allows distillation and reuse, minimizing waste.

Challenges in Thermal Methods

  • Extended Reaction Times : Thermal cyclocondensation at 50°C requires 5–24 hours, increasing operational costs.

  • Purification Complexity : Recrystallization with ethyl acetate/hexane mixtures adds steps, reducing throughput .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS: 168837-18-1)
  • Structure : Chlorine at position 6, phenyl at position 2.
  • Properties : Reduced molecular weight (MW: 229.67) compared to the bromo analog. The chloro group offers less reactivity in cross-coupling reactions, limiting its utility in Suzuki-Miyaura couplings.
  • Applications : Primarily explored in early-stage antileishmanial drug development .
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
  • Structure : Bromine at position 6, 3,4-dichlorophenyl at position 2.
  • Synthesis : Microwave irradiation enhances reaction efficiency (yield >80%) compared to traditional heating .
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (CAS: 838-32-4)
  • Structure : Bromine on the phenyl ring at position 2, methyl at position 5.
  • Properties : Methyl substitution at position 7 reduces melting point (m.p. ~150°C) compared to the 6-bromo analog (m.p. 199–201°C), suggesting altered crystallinity .

Functional Group Modifications

6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS: 727977-41-5)
  • Structure : Piperazinylmethyl group at position 3.
  • Properties : Increased molecular weight (MW: 389.3) and hydrogen bond acceptor count (4 vs. 2 in the parent compound). The piperazine moiety enhances aqueous solubility (LogP: 3.4) and pharmacokinetic profiles, making it a candidate for CNS-targeting therapeutics .
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • Structure : Triazole-linked 4-chlorobenzyl group at position 3.
  • Applications : Demonstrates high affinity for the constitutive androstane receptor (CAR) in vitro (EC50 < 100 nM), highlighting the role of triazole substituents in modulating receptor binding .
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6)
  • Structure : Trifluoromethyl at position 2.
  • Properties : The electron-withdrawing CF3 group lowers basicity (pKa ~2.5) and increases metabolic stability compared to aryl-substituted analogs .

Pharmacologically Active Derivatives

6-Chloro-8-[(4-chlorophenyl)sulfonyl]-3-nitroimidazo[1,2-a]pyridine
  • Structure : Nitro and sulfonyl groups at positions 3 and 6.
  • Applications : Shows potent antileishmanial activity (IC50 < 1 µM) but poor aqueous solubility, prompting prodrug strategies .
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine (CAS: 355398-03-7)
  • Structure : Pyrimidine core instead of pyridine.
  • Properties : The nitrophenyl group enhances π-stacking interactions in enzyme binding pockets, though it introduces redox instability .

Key Findings and Implications

  • Halogen Effects : Bromine at position 6 enhances reactivity in cross-coupling reactions compared to chlorine, enabling diverse derivatization .
  • Substituent Positioning : Electron-withdrawing groups (e.g., CF3, nitro) at position 2 improve metabolic stability but may reduce solubility .
  • Synthetic Advances : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and increases yields for brominated analogs .

Biological Activity

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of pharmacological properties. These compounds have shown potential as:

  • Antiviral agents
  • Antibacterial agents
  • Antiparasitic agents
  • Anti-inflammatory agents
  • Anxiolytic and sedative drugs

The structure of these compounds allows for interaction with various biological targets, making them versatile candidates for drug development.

Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticholinesterase activity. For instance, studies have shown that compounds within this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. The compound this compound has been evaluated for its inhibitory effects on these enzymes.

  • IC50 Values : The compound demonstrated an IC50 value of approximately 79 µM against AChE and a more potent inhibition against BChE with an IC50 value of 65 µM in certain derivatives .

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been explored. In vitro studies have indicated that these compounds can exhibit activity against various bacterial strains.

  • Example Study : A recent study evaluated the antibacterial activity of several imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity.

Substituent Effect on Activity Reference
Bromine at C6Enhances AChE inhibition
Chlorine at C4Improves binding affinity to target enzymes
Phenyl side chainIncreases antibacterial potency

Case Study 1: Cholinesterase Inhibition

In a study focused on cholinesterase inhibition, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The compound with a chlorophenyl substituent exhibited notable selectivity towards BChE over AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease where cholinergic dysfunction is prevalent .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The results indicated that certain modifications led to improved activity against multidrug-resistant strains, highlighting the potential for these compounds in developing new antibiotics .

Q & A

Q. What challenges arise in purifying this compound?

  • Answer:
  • Column chromatography : Use silica gel with hexane/EtOAc (3:1) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) but may require slow cooling to avoid oiling out .
  • HPLC prep-scale : Reverse-phase C18 columns with acetonitrile gradients resolve closely eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

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